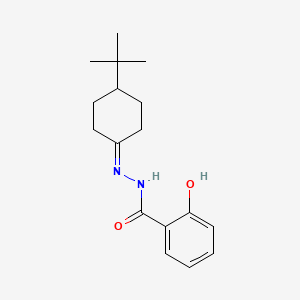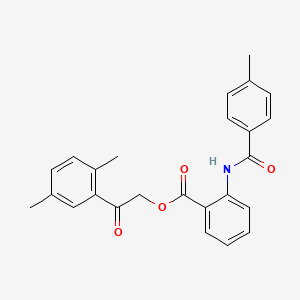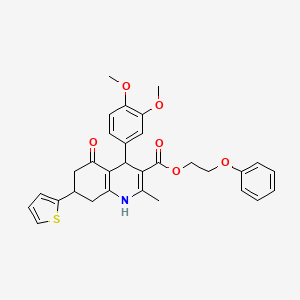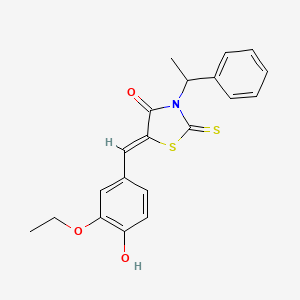
N'-(4-tert-butylcyclohexylidene)-2-hydroxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-tert-butylcyclohexylidene)-2-hydroxybenzohydrazide is a chemical compound with the following properties:
Chemical Formula: CHNO
CAS Number: 303088-30-4
Molecular Weight: 302.42 g/mol
Chemical Reactions Analysis
Types of Reactions::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of hydroxybenzohydrazide derivatives.
Reduction: Reduction reactions could yield various intermediates or final products.
Substitution: Substitution reactions involving the tert-butylcyclohexylidene group may occur.
Hydrazine derivatives: Used for the synthesis of benzohydrazide compounds.
Catalysts: Various transition metal catalysts may facilitate specific reactions.
Solvents: Common organic solvents like methanol, ethanol, or dichloromethane are likely employed.
Major Products:: The major products formed during these reactions would include different derivatives of N’-(4-tert-butylcyclohexylidene)-2-hydroxybenzohydrazide, such as hydroxybenzohydrazides with varying substituents.
Scientific Research Applications
This compound finds applications in several fields:
Chemistry: As a building block for the synthesis of other hydrazide-containing compounds.
Biology: It may be used in studies related to hydrazide-based drug design.
Industry: Its unique structure could be exploited for materials science or specialty chemicals.
Mechanism of Action
The precise mechanism by which N’-(4-tert-butylcyclohexylidene)-2-hydroxybenzohydrazide exerts its effects remains an area of research. It likely interacts with specific molecular targets or pathways, but further investigation is needed.
Comparison with Similar Compounds
While detailed comparisons are scarce, this compound’s tert-butylcyclohexylidene group sets it apart. Similar compounds include other benzohydrazides and hydrazide derivatives .
Properties
Molecular Formula |
C17H24N2O2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
N-[(4-tert-butylcyclohexylidene)amino]-2-hydroxybenzamide |
InChI |
InChI=1S/C17H24N2O2/c1-17(2,3)12-8-10-13(11-9-12)18-19-16(21)14-6-4-5-7-15(14)20/h4-7,12,20H,8-11H2,1-3H3,(H,19,21) |
InChI Key |
JFQJEOXOSBYQRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(=NNC(=O)C2=CC=CC=C2O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11620147.png)
![N-(4-methoxyphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B11620150.png)
![1-butyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11620155.png)




![(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11620200.png)
![(2Z)-2-[(6-methylpyridin-2-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11620209.png)
![(5E)-1-(4-bromophenyl)-5-[(1-ethyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11620218.png)
![ethyl 2-{(4E)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11620221.png)

![Ethyl 2-tert-butyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B11620246.png)
![6-imino-2-oxo-N-(1-phenylethyl)-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11620248.png)
